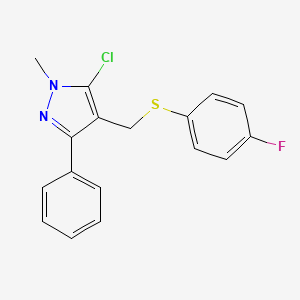

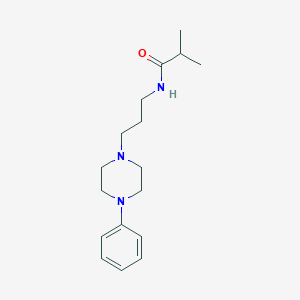

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolidine-2,4-dione (TZDs) is an important scaffold that is synthetically important and possesses a wide range of promising biological activities . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Synthesis Analysis

New (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were easily prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The chemical structures of the compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis

The compounds were evaluated for their in vitro antimicrobial and cytotoxic activities . Antibacterial and antifungal results revealed that most of the compounds showed significant activity .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Several studies have demonstrated the synthesis of thiazolidine derivatives and their evaluation for antimicrobial activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Rakia Abd Alhameed et al., 2019). Furthermore, synthesis efforts have led to the creation of compounds like 2-phenylthiazolidine derivatives as potential cardiotonic agents, indicating the versatility of thiazolidine derivatives in drug development (H. Nate et al., 1987).

Synthesis of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives based on thiazolidine frameworks has been explored for their potential biological activities. For example, the reaction of aminophenylamino compounds with alloxan has been studied for creating derivatives with new examples of ring-ring tautomerism (L. Ukhin et al., 2015). These studies underline the chemical versatility of thiazolidine derivatives and their potential as building blocks for more complex heterocyclic compounds.

Antitubercular and Anticonvulsant Activity

Derivatives of dihydropyridine, a related compound, have been investigated for their antitubercular activity, illustrating the therapeutic potential of these chemical structures. Research indicates that 1,4-dihydropyridine-3,5-dicarboxamide derivatives exhibit significant anti-tubercular activity, highlighting the importance of structural modifications in enhancing biological efficacy (M. Iman et al., 2015). Similarly, phenytoin derivatives have been synthesized and evaluated for their anticonvulsant activity, further showcasing the potential medical applications of these compounds (M. Deodhar et al., 2009).

Mécanisme D'action

Orientations Futures

The development of new antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Compounds with the TZDs moiety have shown promising results in this regard . Therefore, “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” and similar compounds could be subjects of future research in this field.

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-6-5-9(7-16-12)14(21)17-10-3-1-2-4-11(10)18-13(20)8-23-15(18)22/h5-7,10-11H,1-4,8H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRHTVXSSKERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CNC(=O)C=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)